Orcinol

Übersicht

Beschreibung

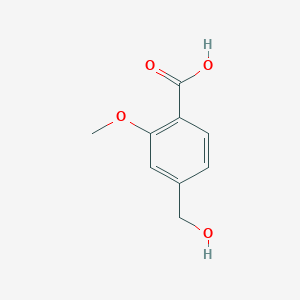

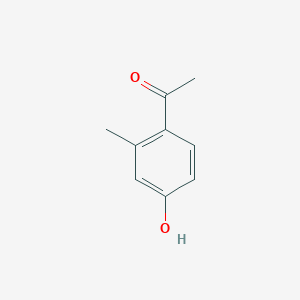

Orcinol is a naturally occurring phenol, found in various sources such as lichens, fungi, and plants. It is an aromatic compound with a sweet, woody, and earthy odor. It has a wide range of applications in the scientific research field, and is used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. This compound has been found to have a variety of biological activities and pharmacological effects, and has been studied for its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Produktion von Antidepressiva

Orcinolglucosid (OG), das hauptsächlich im Rhizom des traditionellen chinesischen Krauts Curculigo orchioides Gaertn vorkommt, ist bekannt für seine antidepressiven Wirkungen . In einer Studie wurde eine effiziente Screening-Pipeline zur Identifizierung der hochaktiven Orcinol-Synthase (ORS) und UDP-abhängigen Glycosyltransferase (UGT) etabliert, die an der Biosynthese von OG beteiligt sind . Die OG-Produktion in Yarrowia lipolytica wurde 100-fach verbessert, was zu einer Enderträge von 43,46 g/L (0,84 g/g DCW) führte, was fast 6.400-fach höher ist als der Extraktionsertrag aus C. orchioides Wurzeln .

Sensorentwicklung

this compound wurde bei der Entwicklung von Festkörpersensoren verwendet, die mit molekular geprägten Polymeren (MIPs) integriert sind . Diese Sensoren zeigen eine deutlich verbesserte Nachweisgrenze für this compound mit Nachweisgrenzen von 1,7 × 10 −5 und 3,3 × 10 −6 M für Sensoren auf Basis von MIP/MAA bzw. MIP/AA . Die Selektivitätskoeffizienten, die mit der modifizierten Separationslösungsmethode (MSSM) für die vorgeschlagenen Sensoren gemessen wurden, zeigten eine gute Selektivität gegenüber this compound gegenüber den meisten anderen gängigen Phenolen und anorganischen Anionen .

RNA-Schätzung

this compound wird in der this compound-Methode zur Schätzung des RNA-Gehalts verwendet . Diese Methode ist besonders nützlich für Proben, die aus neuen Pflanzen- und Tierarten gewonnen werden, für Proben, die aus Zellkulturstudien nach Genmodifikation zur Produktion neuer Proteine gewonnen werden, und für in vivo-Proben, die nach neuen Medikamenten gewonnen werden, die zur Behandlung von Krankheiten verabreicht werden .

Wirkmechanismus

Safety and Hazards

Orcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Orcinol glucoside (OG) may be a promising candidate drug for the treatment of bone disorders related to aging and oxidative stress, especially senile osteoporosis . The current study provides convincing evidence that OG may be a promising candidate drug for the treatment of bone disorders related with aging and oxidative stress, especially senile osteoporosis in the future .

Biochemische Analyse

Biochemical Properties

Orcinol plays a significant role in biochemical reactions. It is involved in the production of a dye called orcein used for the staining of cells and chromosomes .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to inhibit melanogenesis in B16F10 murine melanoma cells . This compound reduced intracellular tyrosinase activity and melanin content and attenuated the protein expression and mRNA levels of melanogenesis-related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound was first prepared by dehydroacetic acid, a conversion that involved ring-opening of the pyrone to a triketone . This early experiment helped establish the rich condensation chemistry of polyketides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on the anxiolytic effects of this compound glucoside and this compound monohydrate in mice, it was found that this compound increased the time spent in open arms and the number of entries into open arms in the elevated plus-maze test .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the aforementioned study, mice received one oral administration of this compound at doses of 5, 10, or 20mg/kg . At all tested doses, this compound did not significantly affect the locomotion of mice in the open-field test .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the biosynthesis of the antidepressant this compound glucoside . An efficient screening pipeline was established for identifying the highly active this compound synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of this compound glucoside .

Transport and Distribution

It has been found that this compound and resthis compound, a simple model of a ubiquitously occurring class of organic compounds in the atmosphere, form ordered structures at the liquid–vapor interface of aqueous solutions that induce a higher fraction of tetrahedrally coordinated water molecules in the nearby liquid .

Subcellular Localization

In a study on the role of petal-specific this compound O-methyltransferases in the evolution of rose scent, it was found that this compound O-methyltransferases were localized specifically in the petal, predominantly in the adaxial epidermal cells . In these cells, this compound O-methyltransferases become increasingly associated with membranes during petal development .

Eigenschaften

IUPAC Name |

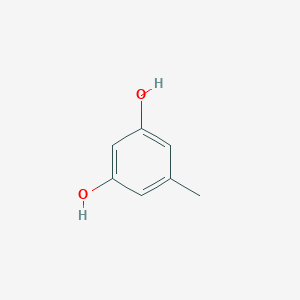

5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPPWFOQEKKFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060123 | |

| Record name | 1,3-Dihydroxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Orcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | Orcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

504-15-4 | |

| Record name | Orcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydroxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)